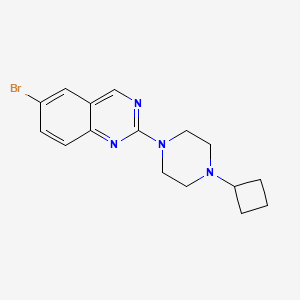![molecular formula C15H19ClN6 B15120819 5-chloro-N-methyl-N-[1-(6-methylpyrimidin-4-yl)piperidin-4-yl]pyrimidin-2-amine](/img/structure/B15120819.png)
5-chloro-N-methyl-N-[1-(6-methylpyrimidin-4-yl)piperidin-4-yl]pyrimidin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-chloro-N-methyl-N-[1-(6-methylpyrimidin-4-yl)piperidin-4-yl]pyrimidin-2-amine is a complex organic compound that belongs to the class of pyrimidines Pyrimidines are aromatic heterocyclic organic compounds similar to pyridines and are essential in various biological processes
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-methyl-N-[1-(6-methylpyrimidin-4-yl)piperidin-4-yl]pyrimidin-2-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrimidine ring: This can be achieved by reacting appropriate nitriles or amidines with formamide or other suitable reagents under acidic or basic conditions.
N-methylation: The N-methyl group can be introduced using methyl iodide (CH3I) or dimethyl sulfate ((CH3O)2SO2) under basic conditions.
Piperidine ring formation: The piperidine ring can be synthesized by cyclization reactions involving appropriate amines and aldehydes or ketones.
Coupling reactions: Finally, the pyrimidine and piperidine rings are coupled using suitable coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
化学反应分析
Types of Reactions
5-chloro-N-methyl-N-[1-(6-methylpyrimidin-4-yl)piperidin-4-yl]pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Typically performed in aqueous or organic solvents at elevated temperatures.
Reduction: Usually carried out in anhydrous solvents under inert atmosphere.
Substitution: Conducted in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature or slightly elevated temperatures.
Major Products
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrimidines with various functional groups.
科学研究应用
5-chloro-N-methyl-N-[1-(6-methylpyrimidin-4-yl)piperidin-4-yl]pyrimidin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules like proteins and nucleic acids.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 5-chloro-N-methyl-N-[1-(6-methylpyrimidin-4-yl)piperidin-4-yl]pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes. The exact pathways and molecular targets can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
2-amino-4-chloro-6-methylpyrimidine: A related compound with similar structural features but different functional groups.
4-chloro-6-(methylamino)pyrimidine: Another pyrimidine derivative with a different substitution pattern.
2,4-dichloro-5-methylpyrimidine: A compound used in similar synthetic applications.
Uniqueness
5-chloro-N-methyl-N-[1-(6-methylpyrimidin-4-yl)piperidin-4-yl]pyrimidin-2-amine is unique due to its specific substitution pattern and the presence of both pyrimidine and piperidine rings. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
属性
分子式 |
C15H19ClN6 |
|---|---|
分子量 |
318.80 g/mol |
IUPAC 名称 |
5-chloro-N-methyl-N-[1-(6-methylpyrimidin-4-yl)piperidin-4-yl]pyrimidin-2-amine |
InChI |
InChI=1S/C15H19ClN6/c1-11-7-14(20-10-19-11)22-5-3-13(4-6-22)21(2)15-17-8-12(16)9-18-15/h7-10,13H,3-6H2,1-2H3 |
InChI 键 |
NNOCWPFSQFHUPP-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC=N1)N2CCC(CC2)N(C)C3=NC=C(C=N3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-{4-[4-Methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B15120741.png)
![3-{4-[4-(Trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B15120759.png)
![1-[1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)piperidine-4-carbonyl]-4,4-difluoropiperidine](/img/structure/B15120761.png)
![4-[(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}azetidin-3-yl)oxy]pyridine-2-carboxamide](/img/structure/B15120763.png)
![N-[1-(1,3-benzoxazol-2-yl)piperidin-3-yl]cyclopropanecarboxamide](/img/structure/B15120764.png)
![5-chloro-N-methyl-N-[1-(5-methyl-1,3-thiazol-2-yl)piperidin-4-yl]pyrimidin-2-amine](/img/structure/B15120767.png)
![4-{4-[(3-Methoxyphenyl)methyl]piperazin-1-yl}-2-(pyrrolidin-1-yl)pyrimidine](/img/structure/B15120771.png)
![2-{3-[Methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}acetamide](/img/structure/B15120773.png)
![2-tert-butyl-1-[1-(2,6-dimethylpyrimidin-4-yl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B15120777.png)
![N-{1-[(2,5-difluorophenyl)methyl]piperidin-4-yl}-N-methylpyridin-2-amine](/img/structure/B15120787.png)

![N-[1-(6-methoxyquinolin-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine](/img/structure/B15120802.png)
![N,N-dimethyl-4-{4-[(2-methylphenyl)methyl]piperazin-1-yl}pyrimidin-2-amine](/img/structure/B15120808.png)
![2-{4-[(3,4-difluorophenyl)methyl]piperazin-1-yl}-N-ethylpyrimidin-4-amine](/img/structure/B15120813.png)
